molecular formula C12H13N3O2 B12350942 4(3H)-Quinazolinone, 7-(4-morpholinyl)-

4(3H)-Quinazolinone, 7-(4-morpholinyl)-

Cat. No.: B12350942
M. Wt: 231.25 g/mol
InChI Key: GWRPHIXLAADQBK-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 7-(4-morpholinyl)- is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure with a morpholine ring attached at the 7th position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 7-(4-morpholinyl)- typically involves the reaction of 2-aminobenzamide with ethyl chloroformate to form an intermediate, which is then reacted with morpholine to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of 4(3H)-Quinazolinone, 7-(4-morpholinyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 7-(4-morpholinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with different functional groups replacing the morpholine ring.

Scientific Research Applications

4(3H)-Quinazolinone, 7-(4-morpholinyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 7-(4-morpholinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular signaling pathways, modulating the expression of genes and proteins involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A quinazolinone derivative used as a tyrosine kinase inhibitor for the treatment of non-small cell lung cancer.

    Erlotinib: Another quinazolinone-based tyrosine kinase inhibitor with similar therapeutic applications.

    Lapatinib: A quinazolinone compound used in combination therapy for certain types of breast cancer.

Uniqueness

4(3H)-Quinazolinone, 7-(4-morpholinyl)- is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

7-morpholin-4-yl-4aH-quinazolin-4-one

InChI

InChI=1S/C12H13N3O2/c16-12-10-2-1-9(7-11(10)13-8-14-12)15-3-5-17-6-4-15/h1-2,7-8,10H,3-6H2

InChI Key

GWRPHIXLAADQBK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=NC=NC(=O)C3C=C2

Origin of Product

United States

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